1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common approach might include:
Formation of the triazoloazepine ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl groups: This step might involve coupling reactions such as Suzuki or Heck reactions.
Formation of the urea linkage: This could be done by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the triazoloazepine ring or the phenyl groups.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, urea derivatives are often explored for their potential as therapeutic agents in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)UREA: Lacks the triazoloazepine ring.
3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-(METHYL)UREA: Has a simpler urea structure without the triazoloazepine ring.
Uniqueness
The presence of the triazoloazepine ring in 3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA may confer unique biological activities and chemical properties compared to simpler urea derivatives.
Properties
Molecular Formula |
C23H27N5O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-9-18(10-8-17)24-23(29)28(19-11-13-20(30-2)14-12-19)16-22-26-25-21-6-4-3-5-15-27(21)22/h7-14H,3-6,15-16H2,1-2H3,(H,24,29) |
InChI Key |
LESWAWDLLRHBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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